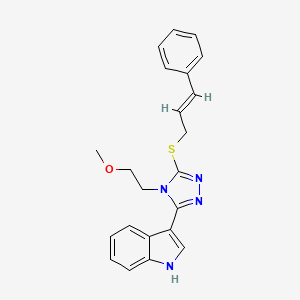

(E)-3-(5-(cinnamylthio)-4-(2-méthoxyéthyl)-4H-1,2,4-triazol-3-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C22H22N4OS and its molecular weight is 390.51. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria. The incorporation of the triazole group is particularly noted for enhancing antifungal activity.

Case Study : A study on indole-thiazolidin hybrids demonstrated promising antibacterial effects, suggesting that the structural features of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole may similarly confer antimicrobial properties .

Thermoresponsive Polymers

The compound has been incorporated into polyester matrices to create thermoresponsive materials. These materials can undergo phase transitions in response to temperature changes, making them suitable for applications in drug delivery systems.

Methods of Characterization :

- UV-vis Spectroscopy

- Nuclear Magnetic Resonance (NMR)

- Dynamic Light Scattering (DLS)

Results : The resulting polyesters exhibited tunable cloud point temperatures and coacervation behavior, indicating potential for controlled drug release or as scaffolds for cell growth .

Drug Delivery Systems

The unique properties of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole make it an attractive candidate for developing advanced drug delivery systems. Its ability to form thermoresponsive structures allows for the encapsulation of therapeutic agents that can be released in a controlled manner based on environmental stimuli.

Activité Biologique

(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound notable for its potential biological activities. It features an indole ring and a 1,2,4-triazole moiety, which are commonly associated with various pharmacological effects. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

- Molecular Formula : C22H22N4OS

- Molecular Weight : 390.51 g/mol

- IUPAC Name : 3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole

Anticancer Potential

Research has indicated that compounds containing indole and triazole structures can exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. For instance, a study involving triazole derivatives demonstrated their efficacy against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

The proposed mechanisms through which (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole may exert its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle progression, particularly at the G2/M checkpoint.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is essential for understanding its therapeutic potential. Studies on related triazole compounds have highlighted metabolic pathways such as reduction, N-acetylation, and N-dealkylation as significant routes in vivo . These pathways can influence the compound's bioavailability and efficacy.

Study 1: Anticancer Activity in vitro

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activities. Among these compounds, several displayed potent antiproliferative effects against multiple cancer cell lines. The effectiveness was assessed using MTT assays and flow cytometry to analyze cell viability and apoptosis rates .

Study 2: Structural Optimization

Another investigation focused on optimizing the structure of triazole-containing compounds to enhance their biological activity. By modifying specific positions on the triazole ring and evaluating their impact on anticancer properties, researchers identified key structural features responsible for increased potency.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-27-14-13-26-21(19-16-23-20-12-6-5-11-18(19)20)24-25-22(26)28-15-7-10-17-8-3-2-4-9-17/h2-12,16,23H,13-15H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEFXTAUEHKKMG-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.